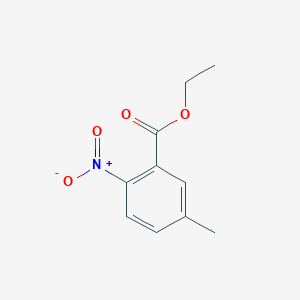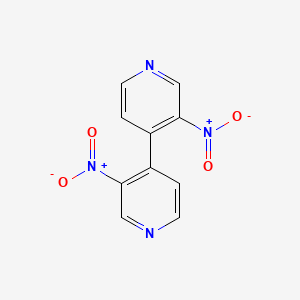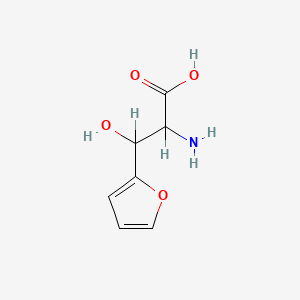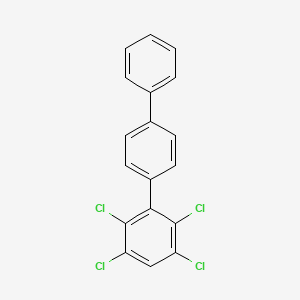
1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro-
Descripción general
Descripción
“1,1’:4’,1’'-Terphenyl, 2,3,5,6-tetrachloro-” is a chemical compound that is part of the terphenyl group. Terphenyls are aromatic hydrocarbons consisting of three connected benzene rings . This particular compound has chloro substituents at the 2,3,5,6 positions .
Molecular Structure Analysis
The molecular structure of terphenyl compounds consists of three connected benzene rings . The specific 3D structure of “1,1’:4’,1’'-Terphenyl, 2,3,5,6-tetrachloro-” is not provided in the sources retrieved.Chemical Reactions Analysis
Terphenyl compounds can participate in various chemical reactions. For instance, [1,1′:4′,1″]Terphenyl- 3,3″,5,5″-tetracarboxylic acid (H4TPTC) is used as a linker for the synthesis of NOTT-101 metal organic framework (MOFs) . The specific chemical reactions involving “1,1’:4’,1’'-Terphenyl, 2,3,5,6-tetrachloro-” are not detailed in the sources retrieved.Aplicaciones Científicas De Investigación
Metal-Organic Frameworks (MOFs) and Porous Materials
1,1’4’,1’'-Terphenyl, 2,3,5,6-tetrachloro-: serves as a valuable linker in the synthesis of metal-organic frameworks (MOFs) and other porous materials. These structures have high surface areas and tunable pore sizes, making them ideal for gas storage, separation, and catalysis. Specifically, this compound has been used in the creation of NOTT-101 , a well-known MOF with exceptional gas adsorption properties .
Optoelectronic Devices
The unique electronic structure of 1,1’:4’,1’'-Terphenyl, 2,3,5,6-tetrachloro- makes it an interesting candidate for optoelectronic applications. Researchers have explored its potential in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). Its π-conjugated system allows efficient charge transport and light emission .
Fluorescent Probes and Sensors
Due to its aromatic nature and rigid structure, this compound can serve as a fluorescent probe or sensor. Researchers have functionalized it with specific groups to detect analytes, such as metal ions, pH changes, or biological molecules. Its fluorescence properties make it useful for imaging and sensing applications .
Supramolecular Chemistry
Supramolecular chemistry involves non-covalent interactions to create complex structures. 1,1’:4’,1’'-Terphenyl, 2,3,5,6-tetrachloro- participates in host-guest interactions, self-assembly, and molecular recognition. Researchers have explored its use in designing molecular cages, host-guest complexes, and dynamic covalent systems .
Liquid Crystals
The rigid and planar structure of this compound lends itself to liquid crystal applications. By functionalizing its ends or introducing substituents, scientists have developed liquid crystalline materials with tailored properties. These materials find use in displays, sensors, and optical devices .
Organic Synthesis and Functional Materials
Beyond the specific applications mentioned, 1,1’:4’,1’'-Terphenyl, 2,3,5,6-tetrachloro- serves as a versatile building block in organic synthesis. Chemists have utilized it to create functional materials, such as dendrimers, polymers, and coordination complexes. Its robust structure and reactivity make it valuable in designing new materials .
Propiedades
IUPAC Name |
1,2,4,5-tetrachloro-3-(4-phenylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl4/c19-14-10-15(20)18(22)16(17(14)21)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGWUGJOSKMDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=CC(=C3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210581 | |
| Record name | 1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro- | |
CAS RN |
61576-99-6 | |
| Record name | 1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061576996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1':4',1''-Terphenyl, 2,3,5,6-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



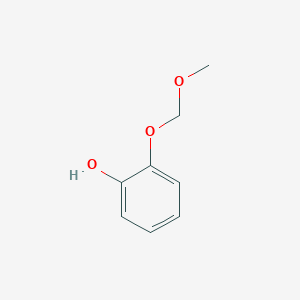
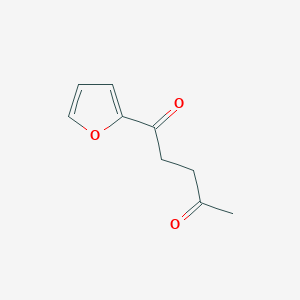






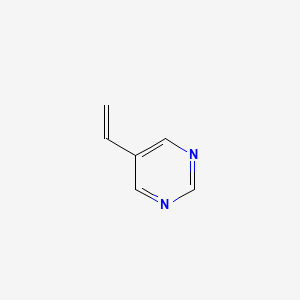
![5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B3031592.png)
